molecular formula C17H19N B126268 (S)-(-)-2-(Diphenylmethyl)pyrrolidine CAS No. 119237-64-8

(S)-(-)-2-(Diphenylmethyl)pyrrolidine

Cat. No. B126268
M. Wt: 237.34 g/mol
InChI Key: OXOBKZZXZVFOBB-INIZCTEOSA-N
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Description

“(S)-(-)-2-(Diphenylmethyl)pyrrolidine” is used as a chiral solvating agent to determine the enantiomeric composition of chiral carboxylic acids directly by NMR analysis .


Synthesis Analysis

A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine was reported by Bailey D J, et al. in Tetrahedron Asymmetry .


Molecular Structure Analysis

The molecular formula of “(S)-(-)-2-(Diphenylmethyl)pyrrolidine” is C17H19N, and its molecular weight is 237.34 . The crystal structure of pyrrolidine derivatives has been studied .


Chemical Reactions Analysis

The synthetic utility of (S)-2-(diphenylmethyl)pyrrolidine and its amide derivative were examined in asymmetric alkylation reactions and Diels-Alder reactions .


Physical And Chemical Properties Analysis

“(S)-(-)-2-(Diphenylmethyl)pyrrolidine” is a solid with a refractive index of 1.587. It has a boiling point of 135°C at 0.01 mmHg and a density of 1.062 g/mL at 25°C .

Scientific Research Applications

Synthesis and Chiral Solvating Agent

(S)-(-)-2-(Diphenylmethyl)pyrrolidine has been utilized in synthesis processes and as a chiral solvating agent for NMR analysis of chiral compounds, especially effective for carboxylic acids and some secondary alcohols (Bailey, O'Hagan, & Tavaslı, 1997).

Preparation and Characterization

This compound's preparation and characterization have been studied in the context of dissociative agents and their analytical distinctions using various spectroscopic techniques (Wallach et al., 2015).

Synthesis of Hindered C2-Symmetric Pyrrolidines

Its use in the synthesis of highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines, important for potential applications in asymmetric transformations, has been explored (Aggarwal, Sandrinelli, & Charmant, 2002).

Pharmaceutical Application

In pharmaceuticals, it has been used in the synthesis of compounds like Darifenacin hydrobromide, where it forms part of the molecular structure, contributing to the compound's conformation and stability (Selvanayagam, Sridhar, & Ravikumar, 2009).

Organic Activation in Reduction Reactions

The compound has been identified as an organic activator in the reduction of aromatic imines, showing potential in the synthesis of amines (Onomura, Kouchi, Iwasaki, & Matsumura, 2006).

Building Blocks in Synthesis

It is used as a building block in synthesizing 2-substituted pyrrolidines, showcasing its versatility in synthetic chemistry (Moshkin & Sosnovskikh, 2015).

Cycloaddition Strategies

Cycloaddition and annulation strategies involving (S)-(-)-2-(Diphenylmethyl)pyrrolidine are significant for constructing multisubstituted pyrrolidines, a critical component in various alkaloids and bioactive products (Li, Ye, & Zhang, 2018).

Organocatalyst in Asymmetric Reactions

This compound has been studied for its role as an organocatalyst in asymmetric Michael and Mannich reactions, demonstrating its importance in enantioselective synthesis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

In Chemical Protection and Bond Formation

It plays a role in the removal of S-cysteine protection and the subsequent formation of disulfide bonds, essential in peptide chemistry (Castell & Tun-kyi, 1979).

Analytical Characterization in New Psychoactive Substances

(S)-(-)-2-(Diphenylmethyl)pyrrolidine has been analytically characterized and identified in various psychoactive substances, contributing to the understanding of new psychoactive compounds (De Paoli, Brandt, & Pounder, 2011).

Synthesis of Intermediates in Drug Development

It has been synthesized as an intermediate in the development of pharmaceuticals like Darifenacin hydrobromide, highlighting its role in drug development (Youlin, 2011).

Stereochemical Diversity in Synthesis

(S)-(-)-2-(Diphenylmethyl)pyrrolidine contributes to stereochemical diversity in pyrrolidine synthesis, playing a key role in accessing various stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019).

Polar Cycloadditions in Heterocyclic Chemistry

Its involvement in polar [3+2] cycloadditions, particularly in the synthesis of pyrrolidines, underscores its significance in heterocyclic and medicinal chemistry (Żmigrodzka et al., 2022).

In Organic Synthesis Methods

It has been utilized in organic synthesis methods, demonstrating its importance in the synthesis of various complex organic compounds (Nikolic & Beak, 2003).

Structural Studies in Crystallography

(S)-(-)-2-(Diphenylmethyl)pyrrolidine has been a subject of study in crystallography, contributing to the understanding of molecular conformations and interactions (Zukerman-Schpector et al., 2011).

Catalytic Applications in Asymmetric Synthesis

The compound has been explored for its use in catalytic asymmetric synthesis, particularly in Grignard cross-coupling reactions, emphasizing its role in creating chiral molecules (Nagel & Nedden, 1997).

Antimicrobial Activity Studies

Research has been conducted on derivatives of (S)-(-)-2-(Diphenylmethyl)pyrrolidine for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nural et al., 2018).

Pipradrol and Derivative Synthesis

Finally, (S)-(-)-2-(Diphenylmethyl)pyrrolidine has been used in the synthesis of pipradrol and its derivatives, contributing to understanding the pharmacology and toxicity of these compounds (White & Archer, 2013).

Safety And Hazards

The safety data sheet for pyrrolidine, a related compound, suggests that it should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “(S)-(-)-2-(Diphenylmethyl)pyrrolidine” and related compounds may have potential applications in drug discovery and development.

properties

IUPAC Name

(2S)-2-benzhydrylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBKZZXZVFOBB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922897
Record name (2S)-2-(Diphenylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-benzhydrylpyrrolidine

CAS RN

119237-64-8
Record name (2S)-2-(Diphenylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119237-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Diphenylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(Diphenylmethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-DIPHENYLMETHYLPYRROLIDINE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
M Tavasli - 1996 - etheses.dur.ac.uk
The synthetic utility of (S)-2-(diphenylmethyl)-pyrrolidine (1) and its amide derivative, (S)-2-(diphenylmethyl)-5-oxo-pyrrolidine (2) were examined in two contexts; as chiral auxiliary …
Number of citations: 3 etheses.dur.ac.uk
DJ Bailey, D O'Hagan, M Tavasli - Tetrahedron: Asymmetry, 1997 - Elsevier
A three step synthesis of (S)-2(diphenylmethyl)pyrrolidine 4 is described which allows its preparation on a large scale. The C 2 symmetric diamines 5 and 6 have been prepared from 4 …
Number of citations: 73 www.sciencedirect.com
HN NAZIROĞLU, A Sirit - Turkish Journal of Chemistry, 2012 - journals.tubitak.gov.tr
Novel R-phenylglycine derived organocatalysts were prepared from the reaction of Cbz-R-phenylglycine with indoline, pyrrolidine, or (S)-(-)-2-(diphenylmethyl) pyrrolidine in 3 steps. …
Number of citations: 7 journals.tubitak.gov.tr
VK Aggarwal, C Lopin, F Sandrinelli - Journal of the American …, 2003 - ACS Publications
Amines have previously been reported to catalyze the epoxidation of alkenes using Oxone (2KHSO 5 +KHSO 4 +K 2 SO 4 ), and significant levels of asymmetric induction were …
Number of citations: 114 pubs.acs.org
MFA Adamo, VK Aggarwal… - Journal of the American …, 2000 - ACS Publications
We report herein the discovery of a novel process for epoxidation of alkenes, using Oxone, which, remarkably, is catalyzed by simple amines. This process, which does not rely on …
Number of citations: 120 pubs.acs.org
M Bilska-Markowska, H Koroniak - Journal of Fluorine Chemistry, 2017 - Elsevier
New fluorinating reagents, composed of (S)-2-(diphenylmethyl)pyrrolidine and 1,1,3,3,3-pentafluoropropene/hexafluoropropene, have been found to be an effective system for …
Number of citations: 2 www.sciencedirect.com
P Melchiorre, KA Jørgensen - The Journal of Organic Chemistry, 2003 - ACS Publications
Chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and the C 2 -symmetric (2S,5S)-2,5-diphenylpyrrolidine can catalyze the direct enantioselective Michael addition …
Number of citations: 208 pubs.acs.org
J Franzén, M Marigo, D Fielenbach… - Journal of the …, 2005 - ACS Publications
The development of a general organocatalyst for the α-functionalization of aldehydes, via an enamine intermediate, is presented. Based on optically active α,α-diarylprolinol silyl ethers, …
Number of citations: 720 pubs.acs.org
MW White, JRH Archer - Novel Psychoactive Substances, 2013 - Elsevier
The syntheses of pipradrol and pipradrol derivatives and their pharmacological properties are reviewed together with details of cases of acute toxicity. Pipradrol was developed in the …
Number of citations: 1 www.sciencedirect.com
HN Naziroglu, M Durmaz, S Bozkurt, A Sirit - Chirality, 2011 - Wiley Online Library
Four proline‐derived chiral receptors 5, 6, 7, 8 were readily synthesized starting from L‐proline. The enantiomeric recognition ability of chiral receptors was examined with a series of …
Number of citations: 28 onlinelibrary.wiley.com

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